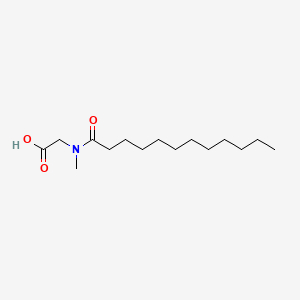

N-Lauroylsarcosine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Protein Solubilization and Membrane Disruption

Due to its amphiphilic nature (having both water-loving and water-hating parts), Lauroylsarcosine can solubilize (dissolve) proteins that are typically insoluble in water. This property makes it valuable for studying membrane proteins, which are essential components of cells and play crucial roles in various biological processes. Lauroylsarcosine can gently disrupt cell membranes, allowing researchers to isolate and purify membrane proteins for further analysis. Source: Journal of Chromatography A, Determination of Lauroylsarcosine in Rat Plasma by High-Performance Liquid Chromatography

Cell Lysis and Protein Extraction

Lauroylsarcose can also be used to lyse (break open) cells, releasing their contents for further investigation. This is particularly useful in studies where researchers need to extract proteins from whole cells for various downstream applications like protein assays and Western blotting. Source: Analytical Biochemistry, A modified procedure for the quantitative determination of protein using the Bradford assay:

Immunohistochemistry and Immunocytochemistry

Lauroylsarcosine finds use in immunohistochemistry (IHC) and immunocytochemistry (ICC) techniques. These techniques involve using antibodies to visualize specific proteins within tissues or cells. Lauroylsarcosine can help permeabilize tissues, allowing antibodies to better access their targets within the cells. Source: Journal of Histochemistry and Cytochemistry, Lauroylsarcosine as a Permeabilizing Agent in Immunocytochemistry of Epithelial Cells: Comparison with Other Permeabilization Methods:

N-Lauroylsarcosine, also known as sodium lauroyl sarcosinate, is an amino acid-type anionic surfactant derived from the reaction of lauric acid and sarcosine. Its molecular formula is and it has a CAS number of 137-16-6. This compound appears as a white or colorless powder and is soluble in water, making it suitable for various applications in the pharmaceutical and cosmetic industries .

Lauroylsarcosine's primary mechanism of action relates to its surfactant properties. As mentioned earlier, its amphiphilic structure allows it to interact with both water and nonpolar molecules. This characteristic enables lauroylsarcosine to:

- Solubilize membrane proteins: Lauroylsarcosine can disrupt the lipid bilayer of cell membranes, allowing the extraction and isolation of membrane proteins for further study [].

- Act as a microbicide: Lauroylsarcosine disrupts the cell membranes of bacteria and other microorganisms, potentially leading to their death. This mechanism is still under investigation.

- Formation of the Amide:

- Hydrolysis: In aqueous environments, N-Lauroylsarcosine can hydrolyze to release lauric acid and sarcosine under certain conditions.

- Saponification: When treated with strong bases, it can form soaps, which are utilized in cleaning products .

N-Lauroylsarcosine exhibits various biological activities, including antimicrobial properties. It has been shown to effectively inhibit the growth of certain bacteria and fungi, making it useful in personal care formulations as a preservative. Additionally, its surfactant properties facilitate the penetration of other active ingredients into biological membranes, enhancing their efficacy .

Toxicological studies indicate that while it has low acute toxicity via oral routes, it can cause irritation upon contact with skin or eyes .

The synthesis of N-Lauroylsarcosine typically involves the following methods:

- Direct Acylation: This method involves reacting lauric acid with sarcosine in the presence of a coupling agent or catalyst.

- Acyl Chloride Method: Acyl chlorides derived from lauric acid can react with sarcosine to form the desired product, followed by hydrolysis to yield N-Lauroylsarcosine .

- Enzymatic Synthesis: Recent advancements have explored using lipases for the enzymatic acylation of sarcosine, providing a more environmentally friendly synthesis route with fewer by-products .

N-Lauroylsarcosine is widely used in various industries:

- Cosmetics: As a surfactant and emulsifier in creams, shampoos, and cleansers.

- Pharmaceuticals: In drug formulations to enhance solubility and bioavailability.

- Food Industry: As an emulsifier in food products.

- Industrial Cleaning: Utilized in formulations for its effective cleaning properties .

N-Lauroylsarcosine shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Characteristics | Unique Features |

|---|---|---|---|

| Sodium Lauroyl Sarcosinate | Anionic surfactant; good solubility | Derived specifically from lauric acid | |

| Cocamidopropyl Betaine | Amphoteric surfactant; mild on skin | Derived from coconut oil | |

| Sodium Lauryl Sulfate | Anionic surfactant; strong cleansing agent | More aggressive than N-Lauroylsarcosine | |

| Oleoyl Sarcosine | Similar structure but derived from oleic acid | Higher unsaturation compared to lauric acid |

N-Lauroylsarcosine's unique combination of properties—being both a surfactant and an amino acid derivative—distinguishes it from other similar compounds by offering mildness and biocompatibility, making it particularly suitable for sensitive applications such as cosmetics and pharmaceuticals .

N-Lauroylsarcosine represents a significant amphiphilic molecule within the acyl sarcosine family, characterized by its distinctive molecular architecture combining a twelve-carbon aliphatic chain with a sarcosine moiety [1] [2] [3]. The compound exists in two primary forms: the free acid form with molecular formula C₁₅H₂₉NO₃ and molecular weight 271.4 g/mol, and the sodium salt form with molecular formula C₁₅H₂₈NNaO₃ and molecular weight 293.38 g/mol [3] [4]. The structural framework consists of a dodecanoyl chain attached to N-methylglycine through an amide linkage, creating a molecule with both hydrophobic and hydrophilic characteristics [5] [6].

The fundamental structural parameters reveal critical insights into the molecular behavior of N-Lauroylsarcosine [7] [8]. The free acid form exhibits a melting point range of 45-49°C, while the sodium salt demonstrates a melting point of 46°C [3] [8]. The density measurements indicate 0.97 g/mL for the free acid and 1.033 g/mL at 20°C for the sodium salt [8]. These physical properties reflect the impact of ionic interactions and hydrogen bonding networks within the crystalline lattice [9] [10].

| Property | Free Acid Form | Sodium Salt Form |

|---|---|---|

| Molecular Formula | C₁₅H₂₉NO₃ | C₁₅H₂₈NNaO₃ |

| Molecular Weight (g/mol) | 271.4 | 293.38 |

| Melting Point (°C) | 45-49 | 46 |

| Density (g/mL) | 0.97 | 1.033 at 20°C |

| Critical Micelle Concentration (mM) | 14.57 at 30°C | 14.6 at 20-25°C |

| Water Solubility (g/L) | Soluble | 293 |

| pH (1M aqueous) | N/A | 7.0-9.0 |

Crystallographic Analysis and Conformational Studies

The crystallographic investigation of N-Lauroylsarcosine reveals complex structural motifs that influence its physical and chemical properties [11] [12]. Structural analyses demonstrate that N-Lauroylsarcosine adopts conformations similar to related sarcosine derivatives, where infinite head-to-tail chains form through hydrogen bonding networks [12]. The crystalline structure exhibits characteristics reminiscent of amino acid crystal architectures, with the sarcosine moiety participating in three-dimensional hydrogen-bonded frameworks [12].

Conformational studies utilizing computational approaches have revealed that N-Lauroylsarcosine undergoes light conformational adjustments when exposed to different chemical environments [6]. These structural modifications involve subtle rearrangements that affect the solvent exposure of functional groups without disrupting the overall molecular architecture [6]. The conformational flexibility of the dodecanoyl chain allows for adaptive interactions with surrounding molecules, particularly in micellar environments [11] [13].

The crystallographic data indicate that the compound exhibits polymorphism, with different crystal forms displaying variations in packing arrangements and intermolecular interactions [14] [15]. The sodium salt form demonstrates enhanced crystallinity compared to the free acid, attributed to the ionic interactions between sodium cations and carboxylate anions [14]. These structural characteristics directly influence the compound's solubility, thermal stability, and aggregation behavior [8] [13].

Temperature-dependent crystallographic studies reveal that N-Lauroylsarcosine maintains structural stability upon cooling, similar to other sarcosine derivatives [12]. The crystal structure remains intact down to low temperatures, with the hydrogen bonding networks providing sufficient stabilization [12]. This thermal stability contrasts with the compound's behavior under hydrostatic pressure, where structural rearrangements may occur [12].

Spectroscopic Identification Methods

Nuclear Magnetic Resonance Profiling

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of N-Lauroylsarcosine through detailed analysis of proton and carbon environments [9] [16]. The ¹H Nuclear Magnetic Resonance spectrum recorded in deuterated chloroform reveals distinct chemical shift patterns that enable unambiguous identification of the compound [9]. The terminal methyl group of the dodecanoyl chain resonates between 0.869-0.904 parts per million, appearing as a characteristic triplet with integration corresponding to three protons [9].

The long-chain methylene protons exhibit complex multipicity patterns between 1.265-1.306 parts per million, with the α-methylene protons adjacent to the carbonyl group appearing as a distinct multiplet at 1.620-1.655 parts per million [9]. The N-methyl group attached to the sarcosine moiety produces a singlet at 2.376-2.414 parts per million, integrating for three protons [9]. The N-methylene protons of the sarcosine unit resonate between 2.989-3.099 parts per million, while the carboxylic acid proton appears in the downfield region at 4.065-4.149 parts per million [9].

¹³C Nuclear Magnetic Resonance analysis provides complementary structural information, with the carbonyl carbon appearing in the characteristic carbonyl region [9] [16]. The aliphatic carbons of the dodecanoyl chain produce distinct signals that enable chain length determination and structural confirmation [16]. The N-methyl carbon of the sarcosine moiety exhibits a unique chemical shift that serves as a diagnostic marker for this structural unit [9].

| Nuclear Magnetic Resonance Type | Chemical Shift (ppm) | Assignment | Integration |

|---|---|---|---|

| ¹H Nuclear Magnetic Resonance | 0.869-0.904 | Terminal CH₃ | 3H |

| ¹H Nuclear Magnetic Resonance | 1.265-1.306 | Long chain CH₂ | Multiple H |

| ¹H Nuclear Magnetic Resonance | 1.620-1.655 | α-CH₂ to carbonyl | 2H |

| ¹H Nuclear Magnetic Resonance | 2.376-2.414 | N-CH₃ group | 3H |

| ¹H Nuclear Magnetic Resonance | 2.989-3.099 | N-CH₂ | 2H |

| ¹H Nuclear Magnetic Resonance | 4.065-4.149 | COOH region | 1H |

Advanced Nuclear Magnetic Resonance techniques, including solid-state Nuclear Magnetic Resonance spectroscopy, have been employed to study N-Lauroylsarcosine in membrane environments [17]. These studies reveal conformational changes that occur upon incorporation into lipid bilayers and protein complexes [17]. The chemical shift perturbations observed in these systems provide insights into the molecular interactions and binding mechanisms [17].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of N-Lauroylsarcosine reveals characteristic fragmentation patterns that enable structural elucidation and compound identification [18] [19]. The molecular ion peak appears at mass-to-charge ratio 271 for the free acid form, representing the intact molecule under electron ionization conditions [9] [18]. The fragmentation pattern follows predictable pathways based on the structural features of acyl amino acid derivatives [18] [19].

The base peak in the mass spectrum occurs at mass-to-charge ratio 73, corresponding to the fragment C₃H₅NO⁺, which represents a characteristic sarcosine-derived fragment [19] [20]. This fragment results from α-cleavage adjacent to the nitrogen atom, a common fragmentation mode for N-acyl amino acids [18] [19]. The high abundance of this fragment makes it a diagnostic marker for sarcosine-containing compounds [19].

A significant fragment appears at mass-to-charge ratio 147, resulting from the loss of the dodecanoyl chain (mass 124) from the molecular ion [9] [18]. This fragmentation corresponds to cleavage of the amide bond, producing a fragment containing the intact sarcosine moiety [18]. The fragment at mass-to-charge ratio 116 represents the sarcosine moiety with the formula C₅H₁₀NO₂⁺, formed through rearrangement processes [19].

| Fragment m/z | Assignment | Relative Intensity | Fragmentation Type |

|---|---|---|---|

| 271 | Molecular ion [M]⁺ | Moderate | Molecular ion |

| 147 | Loss of long chain [M-124]⁺ | High | α-cleavage |

| 116 | Sarcosine moiety [C₅H₁₀NO₂]⁺ | High | Characteristic fragment |

| 100 | Glycine derivative fragment | Moderate | Rearrangement |

| 73 | Base fragment [C₃H₅NO]⁺ | Very High | Base peak |

| 58 | N-methylglycine fragment | Moderate | Secondary fragmentation |

| 44 | CO₂ loss fragment | High | Neutral loss |

| 29 | CHO fragment | Moderate | Acylium ion |

Additional fragmentation pathways include the formation of acylium ions at mass-to-charge ratio 29 (CHO⁺) and neutral loss of carbon dioxide (mass 44) from carboxylated fragments [18]. The fragment at mass-to-charge ratio 58 corresponds to N-methylglycine derivatives formed through secondary fragmentation processes [19]. These fragmentation patterns provide structural confirmation and enable differentiation from isomeric compounds [21] [19].

Tandem mass spectrometry techniques have been employed to enhance the specificity of N-Lauroylsarcosine detection in complex mixtures [21] [19]. Multiple reaction monitoring methods utilize specific precursor-to-product ion transitions, such as mass-to-charge ratio 116 to 73, for quantitative analysis [19]. These approaches overcome the challenges posed by isomeric compounds that exhibit similar retention times in chromatographic separations [19].

Computational Chemistry Predictions

Computational chemistry approaches have provided valuable insights into the molecular properties and behavior of N-Lauroylsarcosine through various theoretical methods [22] [23]. Density Functional Theory calculations have been employed to investigate the electronic structure and optimize the molecular geometry of N-Lauroylsarcosine [22] [23]. These calculations reveal the preferred conformations and electronic distribution within the molecule, providing a foundation for understanding its chemical reactivity and intermolecular interactions [23].

Molecular dynamics simulations have been utilized to study the conformational flexibility of N-Lauroylsarcosine in different environments [24] [25]. These simulations demonstrate that the dodecanoyl chain exhibits significant conformational freedom, allowing for adaptive interactions with surrounding molecules [25]. The sarcosine moiety maintains a relatively rigid structure, serving as an anchor point for intermolecular interactions [24].

Quantum chemistry calculations have predicted the vibrational frequencies of N-Lauroylsarcosine, enabling correlation with experimental infrared and Raman spectroscopic data [26] [27]. The computational predictions accurately reproduce the characteristic absorption bands, including the carbonyl stretch at 1650-1680 wavenumbers and the N-H bending vibrations at 1540-1560 wavenumbers [26] [28]. These calculations provide molecular-level understanding of the vibrational modes and their assignments [26].

| Computational Method | Property Predicted | Predicted Value | Experimental Correlation |

|---|---|---|---|

| Density Functional Theory | Optimized geometry | Planar sarcosine unit | Crystallographic data |

| Molecular dynamics | Conformational flexibility | High chain mobility | Nuclear Magnetic Resonance |

| Quantum chemistry | Vibrational frequencies | 1650-1680 cm⁻¹ (C=O) | Infrared spectroscopy |

| Ab initio calculations | Electronic structure | HOMO-LUMO gap | Ultraviolet-visible |

Advanced computational studies have investigated the self-assembly behavior of N-Lauroylsarcosine using dissipative particle dynamics simulations [25]. These simulations predict the critical micelle concentration and aggregation number, which align closely with experimental observations [25]. The computational models demonstrate that N-Lauroylsarcosine forms small micelles with aggregation numbers around 2, consistent with experimental determinations [5] [13].

Density Functional Theory calculations combined with van der Waals functionals have been used to parameterize classical force fields for molecular dynamics simulations of N-Lauroylsarcosine at interfaces [23]. These studies reveal the preferred adsorption orientations and binding energies on various surfaces, providing insights into the compound's behavior in interfacial applications [23]. The computational predictions indicate strong chemisorption interactions through the carboxylate group, while the alkyl chain provides hydrophobic stabilization [22] [23].

Conventional Acylation Reactions

The conventional synthesis of N-lauroylsarcosine primarily relies on acylation reactions that form amide bonds between fatty acid derivatives and sarcosine. These established chemical pathways have dominated industrial production for decades, providing reliable yields and scalable processes.

Schotten-Baumann Condensation Approach

The Schotten-Baumann condensation represents the most widely utilized industrial method for N-lauroylsarcosine production [1] [2]. This classical approach involves the nucleophilic attack of sodium sarcosinate on lauroyl chloride under carefully controlled alkaline conditions [2].

The reaction proceeds through a two-phase mechanism where lauroyl chloride is slowly added to an aqueous solution containing sodium sarcosinate and sodium hydroxide [1] [3]. Temperature control proves critical, with optimal conditions maintained below 10°C during the initial addition phase to prevent decomposition and side reactions [3]. The reaction system subsequently requires heating to 60-70°C for completion, with stirring periods extending 20-30 minutes for each phase [3].

Research conducted by Mhaskar and colleagues demonstrated that this condensation method achieves yields ranging from 68-89% depending on the specific reaction conditions and purification protocols employed [1]. The process generates N-lauroylsarcosine sodium salt as the primary product, alongside hydrogen chloride as a stoichiometric byproduct requiring neutralization [1].

The Schotten-Baumann approach offers several advantages including well-established reaction protocols, reproducible yields, and compatibility with existing industrial infrastructure [2]. However, significant drawbacks include the generation of toxic hydrogen chloride gas, requirement for careful pH control, and the production of substantial quantities of sodium chloride waste [3].

Process optimization studies have identified critical parameters affecting product quality and yield. Maintaining pH values between 9-11 throughout the reaction proves essential for preventing hydrolysis of the acyl chloride while ensuring complete conversion [1]. Temperature control during both phases affects not only yield but also product purity, with excessive heating leading to discoloration and formation of undesired byproducts [3].

Acid Chloride Intermediate Preparation

The preparation of lauroyl chloride intermediates constitutes a crucial step in conventional N-lauroylsarcosine synthesis [3] [4]. This process typically employs chlorinating agents such as phosphorus trichloride or thionyl chloride to convert lauric acid into the corresponding acyl chloride [4].

The chlorination reaction occurs through nucleophilic substitution mechanisms where phosphorus trichloride reacts with lauric acid at elevated temperatures of 55-60°C [3]. The reaction proceeds for 2.5-3 hours with continuous stirring, followed by phase separation to isolate the lauroyl chloride-rich upper layer [3]. This approach achieves high conversion rates, typically exceeding 93% based on lauric acid consumption [3].

Recent patent literature describes optimized procedures utilizing controlled atmosphere conditions to minimize moisture interference [4]. The reaction employs a 3:1 molar ratio of lauric acid to phosphorus trichloride, with reaction temperatures maintained at 60-70°C under nitrogen sparging [4]. Post-reaction workup involves vacuum distillation to remove residual phosphorous acid and purify the lauroyl chloride product [4].

A significant challenge in acid chloride preparation involves phosphorus contamination of the final product [5]. Conventional processes generate phosphorous acid as a byproduct, which remains dissolved in the lauroyl chloride and subsequently contaminates the final N-lauroylsarcosine product [5]. This contamination poses environmental concerns due to phosphorus discharge into aquatic systems upon product use [5].

Alternative chlorinating agents have been investigated to address these limitations. Thionyl chloride offers advantages including cleaner reaction profiles and reduced phosphorus contamination [4]. However, this reagent requires higher temperatures and generates sulfur dioxide gas, presenting different environmental and safety challenges [4].

Novel Industrial Synthesis Protocols

Low-Phosphorus Manufacturing Techniques

Environmental regulations and sustainability concerns have driven development of low-phosphorus manufacturing techniques for N-lauroylsarcosine production [5]. These innovative approaches specifically address phosphorus contamination issues associated with conventional acid chloride methodologies.

A novel biological phosphorus removal process has been developed that incorporates phosphorus-accumulating bacteria into the manufacturing sequence [5]. This biotechnological approach utilizes ultrafiltration membrane systems to separate bacterial cultures from the lauroyl chloride stream while enabling phosphorus uptake [5].

The process employs a specialized treatment tank containing ultrafiltration membranes with pore diameters less than 5 nanometers [5]. Phosphorus-accumulating bacteria are maintained on one side of the membrane in a carrier solution, while the lauroyl chloride solution containing phosphorous acid contamination flows on the opposite side [5]. Continuous gentle stirring for 5-10 hours enables bacterial uptake of phosphorus compounds through the membrane [5].

This biological treatment significantly reduces phosphorous acid content in the lauroyl chloride intermediate, subsequently decreasing phosphorus levels in the final N-lauroylsarcosine product [5]. The technique achieves phosphorus reduction exceeding 85% compared to conventional methods while maintaining product yields of 85-95% [5].

Process optimization involves controlling oxygen levels in the bacterial treatment zone to maximize phosphorus uptake rates [5]. Higher oxygen concentrations accelerate bacterial metabolism and phosphorus accumulation, reducing treatment times from 10 hours to 5-8 hours [5]. Temperature control at 60-70°C during subsequent condensation reactions ensures efficient conversion while preserving the benefits of phosphorus removal [5].

An alternative low-phosphorus approach eliminates acid chlorides entirely through direct fatty acid-amino acid condensation [2]. This innovative method reacts lauric acid directly with sodium sarcosinate at elevated temperatures of 170-190°C under inert atmosphere conditions [2]. The process requires careful water removal through nitrogen sparging to drive the equilibrium toward product formation [2].

This direct condensation approach achieves conversions of 84-92% based on fatty acid consumption while completely eliminating phosphorus-containing reagents [2]. Reaction monitoring through high-performance liquid chromatography enables precise control of conversion rates and product quality [2]. Post-reaction workup involves dissolution in isopropanol-water mixtures followed by acidification and phase separation [2].

Biocatalytic Production Innovations

Biocatalytic approaches represent emerging sustainable alternatives for N-lauroylsarcosine production, offering environmentally benign reaction conditions and reduced waste generation [6] [7]. These enzymatic methodologies utilize aminoacylases and related biocatalysts to facilitate amide bond formation between fatty acids and amino acids.

Aminoacylase-based synthesis has demonstrated significant potential for producing N-acyl amino acid surfactants including N-lauroylsarcosine [6] [7]. Recent investigations identified novel aminoacylases from various microbial sources that accept long-chain fatty acids as substrates [6]. These enzymes catalyze both hydrolysis and synthesis reactions depending on reaction conditions and substrate concentrations [7].

The aminoacylase from Paenibacillus (PmAcy) exhibits particularly promising catalytic properties for N-lauroylsarcosine synthesis [6]. This enzyme demonstrates broad substrate specificity, accepting various fatty acids from caprylic (C8:0) to oleic acid (C18:1) with conversion rates ranging from 49-75% [6]. Optimal performance occurs with longer-chain substrates, making it well-suited for lauroyl derivatives [6].

Biocatalytic synthesis conditions typically employ aqueous media at temperatures of 30-60°C and pH values between 6-8 [6] [8]. These mild conditions contrast favorably with harsh chemical synthesis requirements, reducing energy consumption and minimizing equipment corrosion [6]. Reaction times range from 4-24 hours depending on enzyme loading and substrate concentrations [8].

An innovative approach utilizing engineered lipases has achieved high-yielding amide formation through glycerol activation pathways [9]. This methodology involves in situ formation of glycerol esters followed by aminolysis to generate N-acyl amino acids [9]. The engineered lipase variant (proRML) incorporates multiple mutations that enhance aminolysis activity and catalytic efficiency [9].

The glycerol activation mechanism proceeds through transesterification of fatty acids with glycerol, generating fatty acid glycerol esters that subsequently undergo aminolysis with amino acids [9]. This approach achieves conversions up to 80% for N-acyl glycine derivatives and demonstrates broad substrate scope with medium to long-chain fatty acids (C8-C18) [9].

Process development for biocatalytic synthesis focuses on enzyme immobilization strategies to enable catalyst recovery and reuse [8]. Immobilization on porous supports maintains enzymatic activity while facilitating separation from reaction products [8]. Continuous flow reactors incorporating immobilized enzymes offer potential for industrial-scale implementation [8].

Recent advances in enzyme engineering have produced variants with enhanced thermostability and organic solvent tolerance [6]. These improvements enable operation at higher temperatures and in mixed aqueous-organic systems, potentially increasing reaction rates and substrate solubility [6]. Directed evolution approaches continue to expand the substrate scope and efficiency of biocatalytic N-lauroylsarcosine synthesis [6].

The environmental advantages of biocatalytic approaches include elimination of toxic reagents, reduced waste generation, and operation under mild conditions [7]. These benefits align with growing industrial emphasis on green chemistry principles and sustainable manufacturing practices [7]. However, current limitations include lower conversion rates compared to chemical methods and higher enzyme costs [6].

Economic assessments indicate that biocatalytic processes may become competitive with conventional methods as enzyme costs decrease and environmental regulations tighten [7]. Integration of biocatalytic steps into existing chemical processes offers a hybrid approach that could combine the advantages of both methodologies [6].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Sequence

Related CAS

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (10.2%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (89.8%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (77.55%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

Metabolism Metabolites

Wikipedia

Use Classification

General Manufacturing Information

Dates

Sarkosyl Preparation of Antigens from Bacterial Inclusion Bodies

Edward A Greenfield, James DeCaprio, Mohan BrahmandamPMID: 32873728 DOI: 10.1101/pdb.prot100032

Abstract

In many cases, solubility and proper folding of fusion proteins expressed in bacteria pose a major challenge in protein purification and crystallization. This is especially true when the fusion proteins are of eukaryotic origin. They form aggregates or become packaged into inclusion bodies, which makes protein purification extremely difficult. Sarkosyl is widely used to extract misfolded proteins from inclusion bodies in soluble form.Improved diagnosis of cat-scratch disease with an IgM enzyme-linked immunosorbent assay for Bartonella henselae using N-lauroyl-sarcosine-insoluble protein antigen

J Wyler, P M Meyer Sauteur, R Zbinden, C BergerPMID: 32437955 DOI: 10.1016/j.cmi.2020.04.044

Abstract

Enhancing methane production from anaerobic digestion of waste activated sludge with addition of sodium lauroyl sarcosinate

Wenjie Du, Xiaoding Huang, Jiamin Zhang, Dongbo Wang, Qi Yang, Xiaoming LiPMID: 34091271 DOI: 10.1016/j.biortech.2021.125321

Abstract

In this study, sodium lauroyl sarcosinate (SLS) was used to promote anaerobic digestion of waste activated sludge for producing methane. It was found maximum cumulative methane production increased from 98.1 ± 3.1 to 166.0 ± 4.3 mL/g Volatile Suspended Solids (VSS) with dosage increasing from 0 (control) to 40 mg SLS/g TSS. But the addition of SLS (>10 mg SLS/g Total Suspended Solids (TSS)) resulted in prolonged lag phase time. Microbiological analysis showed that Syntrophobacter and Syntrophomonas both got enriched in reactors fed with SLS. Furthermore, hydrogenotrophic methanogens genus got more enrichment in contrast to acetoclastic methanogens. Mechanism analysis indicated that addition SLS could decrease surface tension, and promote release of organic matters as well as improve activities of hydrolytic enzymes. Besides, SLS could be nearly degraded completely within 3 days, and its degradation intermediates could be further transformed into methane gradually, thus enhancing methane production eventually.05SAR-PAGE: Separation of protein dimerization and modification using a gel with 0.05% sarkosyl

Liqun Huang, Xinhui Kou, Wenwen Zheng, Xiong Xiao, Conggang Li, Maili Liu, Yixiang Liu, Ling JiangPMID: 32029111 DOI: 10.1016/j.aca.2019.12.013

Abstract

A protein gel electrophoresis procedure using 0.05% w/v sarkosyl, is reported. The method called 05SAR-PAGE can be used to identify the native masses, dimeric states and modification states of proteins, and also be suitable for pursuing native electroblotting and immunodetection. It has been demonstrated by NMR spectroscopy that 0.05% w/v SAR is much milder than SDS, so it has subtle effects on the native structure of proteins. Therefore, the non-covalent dimerization of PhoBand PhoR

can be identified by 05SAR-PAGE which cannot be observed by SDS-PAGE. It has also been demonstrated that 05SAR-PAGE can be used to identify the phosphorylated or methylated proteins. Besides, 05SAR-PAGE shows the advantages of simple operation and low cost, and can be easily adapted to diverse applications.

Preparation and characterization of copper and zinc adsorbed cetylpyridinium and N-lauroylsarcosinate intercalated montmorillonites and their antibacterial activity

Günseli Özdemir, Saadet YaparPMID: 31955019 DOI: 10.1016/j.colsurfb.2020.110791

Abstract

The main objective of the present study was the preparation and characterization of new cationic/anionic surfactants and Cu/Zn

modified montmorillonites and the evaluation of their potential applicability as antibacterial agents for topical applications. To evaluate the antibacterial activity of Cu

and Zn

by synergistic effect, as well as to reduce the well-known toxicity of these metal cations; cetylpyridinium (CP) and N-lauroylsarcosinate (SR) intercalated montmorillonite (Mt-CP-SR) was used as the host material. In addition to their role to capture the metal cations and inhibit their release in any contact medium, these surfactants also increase the efficacy of the material due to their antibacterial properties. The effect of surfactant loading on the adsorption behavior of the metal cations onto the Mt-CP was investigated using SR in two different concentrations, namely 0.7 and 1.0 CEC of sodium montmorillonite (Mt-Na). The samples prepared were characterized using SEM, ATR-FTIR, zeta potential, and XRD analyses and they were subjected to antibacterial tests using the "Standard Method Under Dynamic Contact Conditions" on the Gram positive S. aureus, and Gram negative E. coli. As confirmed with desorption and characterization studies, the addition of Cu

/Zn

onto the Mt-CP-SR yielded double adsorbed amounts compared to that of the Mt-CP, which indicated that Cu

/Zn

bound to SR

interacted with the Mt surface. In contrary of Zn

caused no considerable change in the antibacterial effect of the host, Cu

addition enhanced the antibacterial activity. The produced antibacterial agents have the potential use in dyes, polymer composites, personal care products, and topical medicinal applications.

Sarkosyl: A milder detergent than SDS for identifying proteins with moderately high hyperstability using gel electrophoresis

Jane Thibeault, Jessica Patrick, Alexi Martin, Brian Ortiz-Perez, Shakeema Hill, Songjie Zhang, Ke Xia, Wilfredo ColónPMID: 30779907 DOI: 10.1016/j.ab.2019.02.008

Abstract

Sodium dodecyl sulfate (SDS) is a detergent used as a strong denaturant of proteins in gel electrophoresis. It has previously been shown that certain hyperstable, also known as kinetically stable, proteins are resistant to SDS and thus require heating for their denaturation in the presence of SDS. Because of its high denaturing strength, relatively few proteins are resistant to SDS thereby limiting the current use of SDS-PAGE for identifying hyperstable degradation-resistant proteins. In this study, we show that sarkosyl, a milder detergent than SDS, is able to identify proteins with moderately high kinetic stability that lack SDS-resistance. Our assay involves running and subsequently comparing boiled and unheated protein samples containing sarkosyl, instead of SDS, on PAGE gels and identifying subsequent differences in protein migration. Our results also show that sarkosyl and SDS may be combined in PAGE experiments at varying relative percentages to obtain semi-quantitative information about a protein's kinetic stability in a range inaccessible by probing through native- or SDS-PAGE. Using protein extracts from various legumes as model systems, we detected proteins with a range of protein stability from nearly SDS-resistant to barely sarkosyl resistant.Synthesis, characterization, ecotoxicity and biodegradability evaluations of novel biocompatible surface active lauroyl sarcosinate ionic liquids

Noorul Adawiyah Mustahil, Siti Hawatulaila Baharuddin, Atikah Aini Abdullah, Ambavaram Vijaya Bhaskar Reddy, Mohamed Ibrahim Abdul Mutalib, Muhammad MoniruzzamanPMID: 31078892 DOI: 10.1016/j.chemosphere.2019.05.026

Abstract

Ionic liquids (ILs) based surfactants have been emerged as attractive alternatives to the conventional surfactants owing to their tailor-made and eco-friendly properties. Therefore, present study described the synthesis of nine new fatty amino acids based IL surfactants utilizing lauroyl sarcosinate anion and pyrrolidinium, imidazolium, pyridinium, piperidinium, morpholinium and cholinium cations for the first time. The synthesized surface active lauroyl sarcosinate ionic liquids (SALSILs) were characterized byH NMR,

C NMR and TGA. Next, the surface tension and critical micellar concentrations were determined and compared with the surface properties of ILs based surfactants. Further, the toxicity and biodegradability of the synthesized SALSIILs were evaluated to confirm their safe and efficient process applications. The studies revealed that three out of nine synthesized SALSILs containing pyridinium cation have showed strong activity towards the tested microbial growth. The remaining six SALSILs met the biocompatible measures demonstrating moderate to low activity depends on the tested microbes. The alicyclic SALSILs containing morpholinium and piperidinium cations have demonstrated 100% biodegradation after 28 days of the test period. Overall, it is believed that the synthesized SALSILs could effectively replace the conventional surfactants in a wide variety of applications.

Improved Host Cell Protein Analysis in Monoclonal Antibody Products through Molecular Weight Cutoff Enrichment

I-Hsuan Chen, Hui Xiao, Thomas Daly, Ning LiPMID: 31999105 DOI: 10.1021/acs.analchem.9b05081

Abstract

Host cell proteins (HCPs) are process-related impurities that are generated by the host organism and are typically present at low levels in recombinant biopharmaceutical products, such as therapeutic antibodies. While overall HCP levels are usually monitored by enzyme-linked immunosorbent assay (ELISA), liquid chromatography coupled to mass spectrometry (LC-MS) is emerging as a powerful tool that can provide both qualitative and quantitative information about HCP levels during purification process development. However, a major challenge for LC-MS-based methods is that there can be a more than 5 orders of magnitude difference in the concentration between HCPs and therapeutic antibody in solution, which precludes the effective identification of low abundance HCPs in antibody product. This work reports a simple and powerful strategy to identify HCPs in antibody drug substance by applying molecular weight cutoff (MWCO) filtration step followed by shotgun proteomic analysis. After dissociating the interaction between HCPs and antibody with an anionic detergent, the depletion of antibody from HCPs can be easily achieved with the MWCO filtration step. Using this method, we observed that the dynamic range across proteins in the HCP samples was significantly decreased up to 1000-fold. In addition, by spiking in known amounts of HCPs to purified antibody drug substance with low levels of HCPs, we demonstrated that our method could detect HCP with low molecular weight (11 kDa and 17 kDa) at a concentration as low as 1 ppm. When applying this methodology to the study of HCPs in NIST monoclonal antibody (NISTmAb), more than 150 HCPs were confidently identified, which doubles the number of identified HCPs that have been previously reported. Parallel reaction monitoring (PRM) results confirmed that the novel HCPs found using this method were present in very low abundance (0.01-8 ppm), highlighting that our method reduces the dynamic range by removing antibody interference and improving the sensitivity of HCP identification and quantification.Oligomerization and insertion of antimicrobial peptide TP4 on bacterial membrane and membrane-mimicking surfactant sarkosyl

Shih-Han Wang, Chiu-Feng Wang, Ting-Wei Chang, Yu-June Wang, You-Di LiaoPMID: 31083701 DOI: 10.1371/journal.pone.0216946

Abstract

Antimicrobial peptides (AMPs) are important components of the host innate defense mechanism against invading microorganisms. Although AMPs are known to act on bacterial membranes and increase membrane permeability, the action mechanism of most AMPs still remains unclear. In this report, we found that the TP4 peptides from Nile tilapia anchored on E. coli cells and enabled them permeable to SYTOX Green in few minutes after TP4 addition. TP4 peptides existed in small dots either on live or glutaraldehyde-fixed cells. TP4 peptides were driven into oligomers either in soluble or insoluble form by a membrane-mimicking anionic surfactant, sarkosyl, depending on the concentrations employed. The binding forces among TP4 components were mediated through hydrophobic interaction. The soluble oligomers were negatively charged on surface, while the insoluble oligomers could be fused with each other or piled on existing particles to form larger particles with diameters 0.1 to 20 μm by hydrophobic interactions. Interestingly, the morphology and solubility of TP4 particles changed with the concentration of exogenous sarkosyl or trifluoroethanol. The TP4 peptides were assembled into oligomers on or in bacterial membrane. This study provides direct evidence and a model for the oligomerization and insertion of AMPs into bacterial membrane before entering into cytosol.Purification of Tag-Free

Thilini O Ukwaththage, Octavia Y Goodwin, Abigael C Songok, Alexa M Tafaro, Li Shen, Megan A MacnaughtanPMID: 31545893 DOI: 10.1021/acs.biochem.9b00665

Abstract

is an obligate intracellular bacterial pathogen that causes the most common sexually transmitted bacterial disease in the world. The bacterium has a unique biphasic developmental cycle with a type III secretion system (T3SS) to invade host cells. Scc4 is a class I T3SS chaperone forming a heterodimer complex with Scc1 to chaperone the essential virulence effector, CopN. Scc4 also functions as an RNA polymerase binding protein to regulate σ-dependent transcription. Aggregation and low solubility of 6X-histidine-tagged Scc4 and the insolubility of 6X-histidine and FLAG-tagged Scc1 expressed in

have hindered the high-resolution nuclear magnetic resonance (NMR) structure determination of these proteins and motivated the development of an on-column complex dissociation method to produce tag-free Scc4 and soluble FLAG-tagged Scc1. By utilizing a 6X-histidine-tag on one protein, the coexpressed Scc4-Scc1 complex was captured on nickel-charged immobilized metal affinity chromatography resin, and the nondenaturing detergent, sodium

-lauroylsarcosine (sarkosyl), was used to dissociate and elute the non-6X-histidine-tagged protein. Tag-free Scc4 was produced in a higher yield and had better NMR spectral characteristics compared to 6X-histidine-tagged Scc4, and soluble FLAG-tagged Scc1 was purified for the first time in a high yield. The backbone structure of Scc4 after exposure to sarkosyl was validated using NMR spectroscopy, demonstrating the usefulness of the method to produce proteins for structural and functional studies. The sarkosyl-assisted on-column complex dissociation method is generally applicable to protein complexes with high affinity and is particularly useful when affinity tags alter the protein's biophysical properties or when coexpression is necessary for solubility.